(7Z)-3-(3,4-dimethoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
The compound (7Z)-3-(3,4-dimethoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolo[3,2-a][1,3,5]triazinone core, substituted with a 3,4-dimethoxyphenyl group and a 3-nitrobenzylidene moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-3-(3,4-dimethoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, 3-nitrobenzaldehyde, and appropriate thiazole derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the benzylidene moiety through condensation of 3-nitrobenzaldehyde with a thiazole derivative.
Cyclization Reactions: Formation of the thiazolo[3,2-a][1,3,5]triazinone core through cyclization reactions involving the intermediate compounds.
Functional Group Modifications: Introduction of the 3,4-dimethoxyphenyl group through electrophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (7Z)-3-(3,4-dimethoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (7Z)-3-(3,4-dimethoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Inducing Cellular Responses: Triggering apoptosis or other cellular responses through interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Ethyl acetoacetate: An intermediate in the production of various compounds and used in acetoacetic ester synthesis.
Uniqueness
The uniqueness of (7Z)-3-(3,4-dimethoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one lies in its specific structural features and the presence of both nitro and dimethoxyphenyl groups, which impart distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H18N4O5S |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(7Z)-3-(3,4-dimethoxyphenyl)-7-[(3-nitrophenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H18N4O5S/c1-28-16-7-6-14(10-17(16)29-2)22-11-21-20-23(12-22)19(25)18(30-20)9-13-4-3-5-15(8-13)24(26)27/h3-10H,11-12H2,1-2H3/b18-9- |
InChI Key |
SHEDAINFDNPORO-NVMNQCDNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3)OC |
Origin of Product |
United States |
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